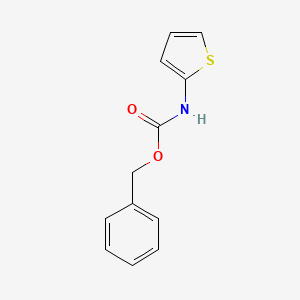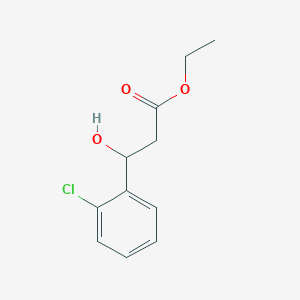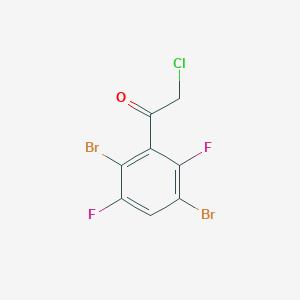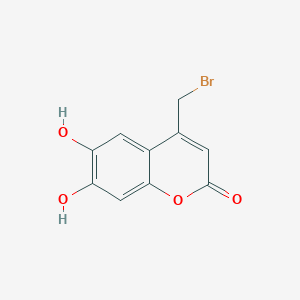
4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one is a compound belonging to the coumarin family, which are known for their diverse biological and pharmacological properties. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This specific compound features a bromomethyl group at the 4-position and hydroxyl groups at the 6 and 7 positions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenols and ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The bromomethyl group is introduced via bromination of the methyl group using bromine or N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted coumarins.
Oxidation: Formation of coumarin quinones.
Reduction: Formation of dihydrocoumarins.
Applications De Recherche Scientifique
4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-6,7-dihydroxy-2H-chromen-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
4-(Chloromethyl)-6,7-dihydroxy-2H-chromen-2-one: Similar structure but with a chlorine atom, which has different reactivity and biological properties.
6,7-Dihydroxy-2H-chromen-2-one: Lacks the bromomethyl group, resulting in different chemical behavior and applications.
Uniqueness
4-(Bromomethyl)-6,7-dihydroxy-2H-chromen-2-one is unique due to the presence of both bromomethyl and hydroxyl groups, which confer distinct reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research .
Propriétés
Formule moléculaire |
C10H7BrO4 |
|---|---|
Poids moléculaire |
271.06 g/mol |
Nom IUPAC |
4-(bromomethyl)-6,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C10H7BrO4/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,12-13H,4H2 |
Clé InChI |
NEBDDLWGKAVETN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
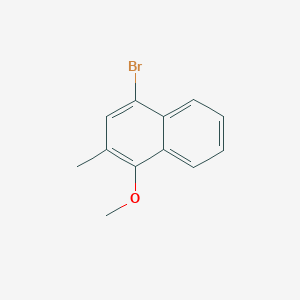
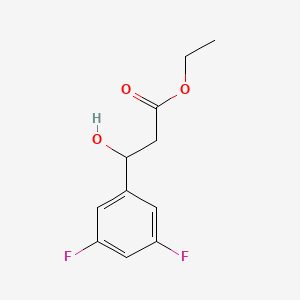
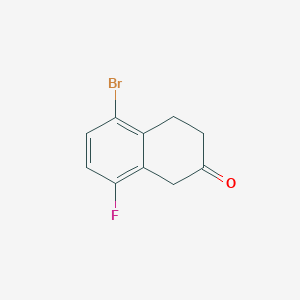
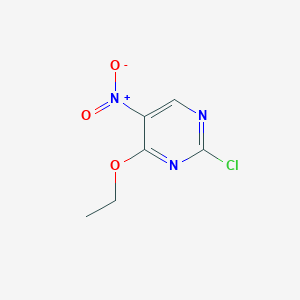
![Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15331716.png)
![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)
![5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15331723.png)
![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)
